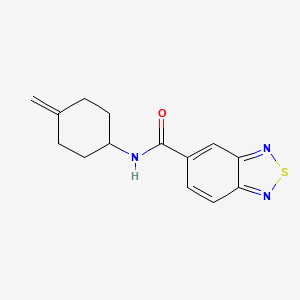

N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide

Description

N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a synthetic benzothiadiazole derivative characterized by a carboxamide group linked to a 4-methylidenecyclohexyl substituent. The benzothiadiazole core is a heterocyclic system known for its electron-deficient aromatic structure, which often confers unique physicochemical properties and bioactivity, particularly in medicinal chemistry contexts such as anticancer or antimicrobial applications.

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-9-2-5-11(6-3-9)15-14(18)10-4-7-12-13(8-10)17-19-16-12/h4,7-8,11H,1-3,5-6H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFMISRRVBHLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2=CC3=NSN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the following steps:

Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and a suitable carboxylic acid derivative.

Attachment of the Cyclohexyl Group: The 4-methylidenecyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzothiadiazole core reacts with a cyclohexyl derivative in the presence of a Lewis acid catalyst.

Amidation Reaction: The final step involves the amidation of the carboxylic acid group on the benzothiadiazole core with an amine derivative to form the carboxamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the benzothiadiazole core, potentially converting it to a more reduced form with altered electronic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Reduction: Reduced benzothiadiazole derivatives with altered electronic properties.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research has indicated that benzothiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungal strains. The structure-activity relationship (SAR) indicates that the presence of certain functional groups enhances antimicrobial efficacy.

| Compound | MIC (µM) | Activity |

|---|---|---|

| N1 | 1.27 | Gram-positive bacteria |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Anticancer Potential

The anticancer activity of benzothiadiazole derivatives has been evaluated extensively. In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against human colorectal carcinoma cell lines (HCT116). Notably, compounds with specific substituents showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

Material Science Applications

Organic Electronics

Benzothiadiazole derivatives are being explored as active materials in organic electronic devices due to their favorable electronic properties. Their ability to act as electron acceptors makes them suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide into polymer matrices has shown improved charge transport properties.

Environmental Applications

Photodegradation of Pollutants

The compound has also been investigated for its potential in environmental remediation, particularly in the photodegradation of organic pollutants under UV light. Studies suggest that derivatives can catalyze the breakdown of hazardous substances, contributing to cleaner water sources.

Case Study 1: Antimicrobial Efficacy

A study published in PMC evaluated a series of benzothiadiazole derivatives for their antimicrobial activity against a panel of pathogens. The results indicated that modifications to the benzothiadiazole core significantly influenced the compounds' potency against bacterial strains, demonstrating the importance of structural optimization in drug design.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several benzothiadiazole-based compounds and assessed their anticancer properties using the Sulforhodamine B assay. The findings revealed that specific substitutions on the benzothiadiazole scaffold enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism by which N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The benzothiadiazole core can interact with various proteins and enzymes, modulating their activity. This interaction often involves the compound’s electron-accepting properties, which can influence redox reactions and signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide with key analogs from the evidence:

Key Observations:

Structure-Activity Relationships (SAR)

- Substituent Effects :

- Halogens : Fluorine (B5) and chlorine (B6) substituents enhance cytotoxicity in dihydroindenyl benzamides, likely due to increased electronegativity and metabolic stability .

- Methoxy Groups : Methoxy-substituted benzamides (B2–B4) show lower activity, possibly due to reduced membrane penetration .

- Benzothiadiazole Core : The benzothiadiazole moiety (as in the target compound and ) may improve π-π stacking interactions with biological targets compared to simpler benzamides .

Critical Analysis of Contradictions and Limitations

- Data Gaps : Direct experimental data for the target compound are absent in the evidence, requiring extrapolation from analogs. For instance, while provides logP and molecular weight for a fluorophenyl analog, the methylidenecyclohexyl group’s impact on bioavailability remains speculative.

- Bioactivity Discrepancies : Compound 7b (IC₅₀ = 1.61 μg/mL) outperforms many benzamide derivatives, suggesting that heterocyclic systems (e.g., thiadiazole) may enhance potency compared to carboxamides alone .

Biological Activity

N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound derived from the benzothiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its stability and ability to participate in various chemical reactions. The structure can be represented as follows:

This structure includes a cyclohexyl group and a carbonyl amide functional group, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have indicated that benzothiadiazole derivatives possess significant anticancer properties. For example, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound can inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value indicative of potency.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Studies reveal that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest that it could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Research suggests that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro. This effect is crucial for its application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : It appears to affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

- Interference with DNA Synthesis : Some studies indicate that the compound may disrupt DNA replication in rapidly dividing cells.

Case Studies

Several case studies have highlighted the efficacy of benzothiadiazole derivatives:

-

Breast Cancer Model :

- In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.

-

Antimicrobial Testing :

- A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound had significant antimicrobial activity with MIC values ranging from 32 to 64 µg/mL.

-

Inflammation Study :

- In an animal model of acute inflammation, administration of the compound reduced paw edema significantly compared to the control group, indicating potential use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Formation of the 4-methylidenecyclohexyl moiety : Achieved via dehydration of 4-methylcyclohexanol derivatives using acid catalysts like H₂SO₄ .

- Benzothiadiazole core synthesis : Cyclization of 2-aminobenzenethiol with nitrous acid or via thiourea intermediates under acidic conditions .

- Coupling reactions : The 4-methylidenecyclohexyl group is linked to the benzothiadiazole-carboxamide core using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like DMF . Key Optimization : Reaction temperature (0–5°C for coupling) and purification via column chromatography (silica gel, hexane/EtOAC gradient) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylidene protons at δ 5.2–5.4 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 358.12) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How should researchers design initial biological activity screening for this compound?

Prioritize assays based on structural analogs:

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, A549) at concentrations 1–50 µM, with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, PARP) using fluorogenic substrates .

- Control compounds : Include known inhibitors (e.g., cisplatin for cytotoxicity) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

Conflicting results (e.g., variable IC₅₀ values across studies) may arise from:

- Assay conditions : Test under standardized pH, temperature, and ATP concentrations (e.g., 10 µM ATP for kinase assays) .

- Structural analogs : Compare inhibition profiles with derivatives lacking the methylidene group to identify critical substituents .

- Dose-response studies : Use 8–10 concentration points to improve IC₅₀ accuracy . Example : A 2025 study resolved discrepancies in benzothiadiazole derivatives by correlating electron-withdrawing groups with enhanced EGFR binding .

Q. What structure-activity relationship (SAR) insights guide optimization of this compound’s bioactivity?

Q. How does the compound’s electronic structure influence its photophysical properties in material science?

The benzothiadiazole moiety acts as an electron acceptor, enabling:

- Charge-transfer complexes : UV-Vis absorption peaks at 350–400 nm (ε >10⁴ M⁻¹cm⁻¹) in donor-acceptor polymers .

- Fluorescence quenching : Useful in sensor applications; quantum yield drops from 0.6 to 0.2 upon analyte binding . Experimental Design : Cyclic voltammetry (HOMO/LUMO levels) and time-resolved fluorescence to assess excited-state dynamics .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with receptor pockets (e.g., androgen receptor) using PDB structures .

- MD simulations (GROMACS) : 100-ns trajectories to evaluate binding stability (RMSD <2 Å) . Validation : Compare predicted vs. experimental ΔG values (ITC/SPR) for key residues (e.g., ARG752 in PARP1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.